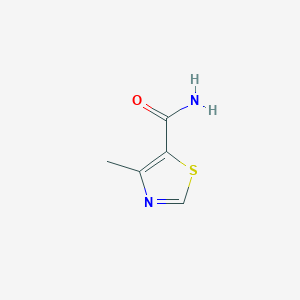
5-Thiazolecarboxamide,4-methyl-(4CI)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Thiazolecarboxamide,4-methyl-(4CI) is a heterocyclic compound containing a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms. This compound is of significant interest due to its diverse applications in medicinal chemistry, particularly as a building block for various bioactive molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-Thiazolecarboxamide,4-methyl-(4CI) typically involves the reaction of 4-methylthiazole-5-carboxylic acid with amines under suitable conditions. One common method involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine) in a solvent like dichloromethane (DCM) under an inert atmosphere .
Industrial Production Methods: For industrial-scale production, eco-friendly methods are preferred. One such method involves the Pd/BaSO4 catalyzed hydrogenation of 4-methylthiazole-5-carboxylic acid chloride in xylene at reflux temperature. This method is advantageous due to its high yield and environmental friendliness .
Chemical Reactions Analysis
Types of Reactions: 5-Thiazolecarboxamide,4-methyl-(4CI) undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiazolidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various substituents on the thiazole ring.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Conditions often involve the use of bases like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, thiazolidines, and various substituted thiazole derivatives .
Scientific Research Applications
5-Thiazolecarboxamide,4-methyl-(4CI) has a wide range of applications in scientific research:
Chemistry: It serves as a precursor for the synthesis of more complex heterocyclic compounds.
Biology: It is used in the study of enzyme inhibitors and as a ligand in coordination chemistry.
Medicine: This compound is explored for its potential as an anti-inflammatory and anticancer agent.
Industry: It is used in the development of fungicides and other agrochemicals.
Mechanism of Action
The mechanism of action of 5-Thiazolecarboxamide,4-methyl-(4CI) involves its interaction with specific molecular targets. For instance, as a COX inhibitor, it binds to the active site of the enzyme, preventing the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation . In other applications, it may act by modulating signaling pathways or inhibiting specific enzymes involved in disease processes .
Comparison with Similar Compounds
Thiazolecarboxamide derivatives: These include various substituted thiazolecarboxamides that exhibit similar biological activities.
Thiazolidines: These are reduced forms of thiazoles and have distinct pharmacological properties.
Thiazolecarboxanilides: These compounds are used as fungicides and have structural similarities with 5-Thiazolecarboxamide,4-methyl-(4CI).
Uniqueness: 5-Thiazolecarboxamide,4-methyl-(4CI) stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. Its ability to act as a COX inhibitor and its potential in various therapeutic applications make it a compound of significant interest .
Properties
Molecular Formula |
C5H6N2OS |
|---|---|
Molecular Weight |
142.18 g/mol |
IUPAC Name |
4-methyl-1,3-thiazole-5-carboxamide |
InChI |
InChI=1S/C5H6N2OS/c1-3-4(5(6)8)9-2-7-3/h2H,1H3,(H2,6,8) |
InChI Key |
UZWPXUGRAIGEEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)C(=O)N |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details





Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















